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3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine

Cat. No.: B13541874
M. Wt: 220.22 g/mol
InChI Key: JMPTYAWSBVJOAW-UHFFFAOYSA-N
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Description

Significance of the 1,2-Oxazole Scaffold in Modern Chemical Research

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of immense importance in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of biological activities. nih.govnih.gov Isoxazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, making them attractive targets for drug discovery. nih.govrsc.org

The isoxazole ring is considered a "bioisostere" of other functional groups, meaning it can replace them in a molecule without significantly altering its biological activity, while potentially improving its physicochemical properties, such as metabolic stability. doi.org This has led to the incorporation of the isoxazole scaffold into a variety of approved drugs and clinical candidates.

The synthetic versatility of the isoxazole ring allows for the introduction of a wide array of substituents at its 3, 4, and 5 positions, enabling the fine-tuning of its electronic and steric properties to optimize interactions with biological targets. nih.gov

Rationale for Investigating 3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine

The specific investigation of this compound is driven by a combination of factors rooted in established medicinal chemistry principles.

The 1,2-Oxazole Core: As previously mentioned, the isoxazole ring is a well-established pharmacophore, and its presence provides a strong foundation for the design of new bioactive molecules.

The 2,5-Dimethoxyphenyl Substituent: The inclusion of a dimethoxy-substituted phenyl ring is a common strategy in drug design. Methoxy (B1213986) groups can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. researchgate.net Specifically, the 2,5-substitution pattern can orient the molecule in a particular conformation within a binding pocket.

The 5-Amino Group: The primary amine at the 5-position of the isoxazole ring is a key functional group. It can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition by biological targets. Furthermore, this amino group serves as a synthetic handle for further derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. mdpi.com

The combination of these three structural features in a single molecule makes this compound a compelling candidate for synthesis and evaluation in drug discovery programs.

Overview of Current Research Trends in Substituted Oxazole (B20620) Chemistry

Current research in substituted oxazole chemistry is vibrant and multifaceted, with a strong emphasis on the development of novel synthetic methodologies and the exploration of new biological applications. Key trends include:

Green Chemistry Approaches: There is a growing interest in developing environmentally benign methods for the synthesis of oxazole derivatives, such as using water as a solvent or employing catalytic systems that minimize waste. beilstein-journals.org

Multicomponent Reactions: One-pot, multicomponent reactions are being increasingly utilized to generate molecular diversity and efficiently synthesize libraries of substituted oxazoles. nih.gov

Novel Biological Targets: Researchers are exploring the potential of substituted oxazoles to modulate a wide range of biological targets beyond traditional areas, including enzymes and receptors involved in cancer, neurodegenerative diseases, and infectious diseases. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to the systematic modification of the oxazole scaffold to understand how changes in substitution patterns affect biological activity. This knowledge is critical for the rational design of more potent and selective therapeutic agents. nih.gov

Scope and Objectives of the Research on this compound

The primary objectives of research focused on this compound would typically encompass the following:

Development of an Efficient Synthetic Route: A key objective is to establish a reliable and scalable method for the synthesis of the target compound. A plausible approach involves the reaction of a β-ketonitrile with hydroxylamine (B1172632). Specifically, the synthesis would likely start from 2,5-dimethoxyacetophenone, which would be converted to the corresponding β-ketonitrile, 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile. Subsequent condensation with hydroxylamine would yield the desired this compound.

Comprehensive Physicochemical Characterization: Thorough characterization of the synthesized compound is essential to confirm its structure and purity. This would involve a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Exploration of Chemical Reactivity: Investigating the reactivity of the 5-amino group would be a crucial step in understanding the compound's potential as a synthetic intermediate for the creation of more complex molecules.

Preliminary Biological Evaluation: A primary goal would be to assess the biological activity of this compound in relevant assays, guided by the known pharmacological profiles of related isoxazole derivatives. This could include screening for anticancer, antimicrobial, or anti-inflammatory properties.

Detailed Research Findings

Proposed Synthesis:

A viable synthetic route to this compound is the condensation of 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile with hydroxylamine. This method is a well-established procedure for the preparation of 5-aminoisoxazoles.

Reaction Scheme:

Physicochemical Properties (Predicted):

Below is a table summarizing the predicted physicochemical properties of the target compound.

PropertyPredicted Value
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
Appearance White to off-white solid
Melting Point 135-140 °C
Solubility Soluble in DMSO, methanol; sparingly soluble in water

Spectroscopic Data (Predicted):

The following tables present the predicted spectroscopic data for this compound, extrapolated from known data for similar structures.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.10d, J = 8.8 Hz1HAr-H
6.95dd, J = 8.8, 2.9 Hz1HAr-H
6.88d, J = 2.9 Hz1HAr-H
6.20s2H-NH₂
5.85s1HOxazole C4-H
3.78s3H-OCH₃
3.75s3H-OCH₃

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
172.5C5 (C-NH₂)
160.0C3 (C-Ar)
153.0Ar-C (C-O)
151.0Ar-C (C-O)
121.0Ar-C
118.0Ar-CH
114.0Ar-CH
113.5Ar-CH
92.0C4 (CH)
56.0-OCH₃
55.5-OCH₃

IR Spectroscopy (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretching (amine)
3100-3000C-H stretching (aromatic)
2980-2850C-H stretching (aliphatic)
1620C=N stretching (oxazole ring)
1590, 1500C=C stretching (aromatic ring)
1250, 1040C-O stretching (ether)

Mass Spectrometry (ESI-MS):

m/zAssignment
221.09[M+H]⁺
243.07[M+Na]⁺

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O3 B13541874 3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C11H12N2O3/c1-14-7-3-4-10(15-2)8(5-7)9-6-11(12)16-13-9/h3-6H,12H2,1-2H3

InChI Key

JMPTYAWSBVJOAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 2,5 Dimethoxyphenyl 1,2 Oxazol 5 Amine

Retrosynthetic Analysis of the 3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine Structure

A retrosynthetic analysis of this compound reveals several potential disconnection pathways for its synthesis. The most common strategies for forming the 1,2-oxazole ring can be categorized into two main approaches: (3+2) cycloaddition reactions and ring-closure condensation reactions.

Scheme 1: Retrosynthetic Disconnections for this compound

Retrosynthetic pathways for the target compound, illustrating both cycloaddition and ring-closure disconnections.

Figure 1: Key retrosynthetic disconnections for the target molecule. Path A represents a (3+2) cycloaddition approach, while Path B illustrates a ring-closure strategy.

Path A: (3+2) Cycloaddition Disconnection: This approach disconnects the C3-C4 and O-C5 bonds of the isoxazole (B147169) ring. This pathway identifies a 1,3-dipole, specifically 2,5-dimethoxybenzonitrile (B1329510) oxide, and a dipolarophile, such as an enamine or a related synthon that can introduce the 5-amino group. The nitrile oxide is readily accessible from the corresponding 2,5-dimethoxybenzaldehyde (B135726) oxime. This is a powerful and widely used method for constructing isoxazole rings. chem-station.com

Path B: Ring-Closure Disconnection: This strategy involves disconnecting the N-O and C4-C5 bonds. This leads to a linear precursor, typically a β-functionalized carbonyl compound, that can undergo cyclization with hydroxylamine (B1172632). A suitable precursor for the target molecule would be a derivative of 2,5-dimethoxybenzoylacetonitrile, such as a β-enamino ketoester, which contains the required three-carbon backbone and can react with hydroxylamine to form the 5-amino-1,2-oxazole ring system. nih.gov

**2.2. Established Synthetic Routes to 1,2-Oxazole-5-amine Derivatives

The synthesis of 1,2-oxazol-5-amines can be achieved through several reliable methods, which are broadly applicable to the preparation of the target compound, this compound.

The 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile is a cornerstone of isoxazole synthesis. chem-station.com In this context, the reaction of an aryl nitrile oxide with an enamine provides a direct and regioselective route to 5-amino-substituted isoxazolines, which can subsequently aromatize to the corresponding isoxazoles. nih.govresearchgate.net

The general reaction involves the in situ generation of the nitrile oxide from a precursor, typically an aldoxime or a hydroxamoyl chloride. nih.gov For the synthesis of the target compound, 2,5-dimethoxybenzonitrile oxide would be generated and trapped with an enamine.

General Scheme for (3+2) Cycloaddition:

General scheme of a 1,3-dipolar cycloaddition between a nitrile oxide and an enamine to form a 5-aminoisoxazoline.

Figure 2: Synthesis of 5-aminoisoxazoles via 1,3-dipolar cycloaddition of nitrile oxides with enamines.

The mechanism of the [3+2] cycloaddition between nitrile oxides and enamines has been investigated through both experimental and theoretical studies. nih.gov The reaction can proceed through either a concerted or a stepwise pathway.

Concerted Pathway: Density Functional Theory (DFT) calculations have supported a concerted mechanism for the reaction between benzonitrile (B105546) oxide and enamines. nih.govmdpi.com This pathway involves a single transition state where the new C-C and C-O bonds are formed simultaneously.

Stepwise Pathway: In some cases, particularly with certain substrates or under specific conditions like electrochemical synthesis, a stepwise mechanism involving a zwitterionic or diradical intermediate may be operative. nih.gov For the reaction of β-azolyl enamines with hydroxamoyl chlorides (nitrile oxide precursors), a stepwise pathway involving an intermediate oxime has been considered, although this intermediate was found to cyclize through a concerted transition state. nih.gov

The introduction of electron-withdrawing substituents on the benzonitrile oxide can increase the reaction rate, suggesting a 1,3-dipolar cycloaddition with inverse electron demand. nih.gov

The cycloaddition of nitrile oxides to unsymmetrical dipolarophiles like enamines can potentially yield two different regioisomers. However, these reactions are often highly regioselective, typically yielding the 5-substituted isoxazole derivative as the sole or major product. nih.govresearchgate.net

Regioselectivity: The observed regioselectivity is explained by Frontier Molecular Orbital (FMO) theory. mdpi.com For reactions with electron-rich enamines, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the enamine and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This orbital interaction favors the formation of the 5-amino substituted regioisomer. mdpi.comchim.it

Stereoselectivity: The cycloaddition reaction often proceeds with high stereoselectivity. The stereochemistry of the enamine (E vs. Z isomer) can control the stereoconfiguration of the resulting 4,5-dihydroisoxazole (isoxazoline) intermediate. nih.govmdpi.com For instance, E-enamines stereoselectively form trans-isoxazolines, while Z-enamines yield cis-isoxazolines. nih.gov The higher thermodynamic stability of the E-enamine often drives the reaction towards the trans-isoxazoline product. mdpi.com

Table 1: Examples of [3+2] Cycloaddition for Isoxazole Synthesis This table presents data for analogous reactions, as specific data for this compound is not available in the cited literature.

Nitrile Oxide Precursor (Ar)EnamineConditionsProduct (Yield)Reference
Benzohydroxamoyl chloride (Ph)(E)-β-(Isoxazol-5-yl) enamineDioxane, RT, 30h4-(Isoxazol-5-yl)-3-phenyl-5-aminoisoxazole (Good Yield) nih.gov
4-Methoxybenzohydroxamoyl chloride (4-MeO-Ph)(E)-β-(Isoxazol-5-yl) enamineDioxane, RT, 32h3-(4-Methoxyphenyl)-4-(isoxazol-5-yl)-5-aminoisoxazole (Good Yield) nih.gov
p-Toluyl aldoxime (p-Tolyl)Methyl acrylateNaCl, Oxone, Na2CO3, Ball-milling, RTMethyl 3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylate (85%) tandfonline.com

An alternative and robust strategy for constructing the 1,2-oxazole ring is the condensation of a three-carbon component with hydroxylamine. nih.gov This method is particularly effective for synthesizing 5-amino-1,2-oxazoles from β-enamino ketoester precursors.

The synthesis begins with a suitable ketone, which for the target compound would be a derivative of 2,5-dimethoxyacetophenone. This ketone is converted into a β-keto ester, which is then reacted with a reagent like N,N-dimethylformamide dimethylacetal to form a β-enamino ketoester. The final step is the cyclization of this intermediate with hydroxylamine hydrochloride. nih.govbeilstein-journals.org

Scheme 2: Ring-Closure Synthesis of 5-Amino-1,2-oxazoles

General reaction scheme for the ring-closure synthesis of 1,2-oxazole derivatives from β-enamino ketoesters and hydroxylamine.

Figure 3: Synthetic route to 5-cycloaminyl-1,2-oxazole-4-carboxylates via condensation of β-enamino ketoesters with hydroxylamine. nih.gov

The reaction proceeds through the initial attack of hydroxylamine on the enaminone, followed by the elimination of dimethylamine (B145610) and subsequent intramolecular cyclization and dehydration to furnish the final 1,2-oxazole product. nih.gov This method offers a high degree of control over the substitution pattern of the resulting isoxazole.

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex heterocyclic scaffolds in a single step from simple, readily available starting materials. acs.org While specific MCRs for this compound are not explicitly detailed in the literature, the principles can be applied to design potential synthetic routes.

For example, a novel three-component synthesis of polysubstituted 5-aminooxazoles (1,3-oxazoles) has been reported involving an aldehyde, an amine, and a functionalized isocyanoacetamide. acs.org Although this route yields the 1,3-oxazole isomer, it highlights the potential of MCRs in building aminated oxazole (B20620) cores. A hypothetical MCR for the target 1,2-oxazole could involve the one-pot reaction of a 1,3-dicarbonyl compound (derived from 2,5-dimethoxyacetophenone), hydroxylamine, and an amine component under conditions that favor isoxazole formation. The development of such MCRs is a continuing area of interest in combinatorial chemistry for generating molecular diversity. acs.orgbeilstein-journals.org

Established Synthetic Routes to 1,2-Oxazole-5-amine Derivatives

Derivatization from Precursor Molecules (e.g., Carboximidamides, Nitriles)

The construction of the 5-aminooxazole core can be achieved through the cyclization of carefully chosen precursor molecules. Nitriles, in particular, serve as versatile starting materials in various synthetic strategies for forming the oxazole ring.

One notable approach involves the gold-catalyzed three-component reaction of trifluoromethylated alkynes, pyridine (B92270) N-oxides, and nitriles. acs.orgacs.org This methodology facilitates the regioselective synthesis of 4-trifluoromethylated oxazoles. acs.orgacs.org A plausible mechanism for this transformation involves several key steps: (1) activation of the alkyne by the gold catalyst, (2) nucleophilic addition of the O-transfer reagent, (3) generation of a gold α-oxo carbene intermediate, (4) formation of a nitrilium intermediate via reaction with the nitrile, and (5) final cyclization and aromatization to yield the oxazole ring. acs.org The versatility of this reaction is demonstrated by its tolerance of various nitriles, including primary, secondary, and tertiary aliphatic nitriles, as well as aryl and heteroaryl nitriles. acs.org Significantly, the use of o-aminobenzonitrile as the nitrile component successfully produced an oxazole featuring a free amino group, highlighting the potential of this method for synthesizing amino-substituted oxazoles like this compound. acs.org

Another strategy for forming 5-aminoisoxazoles, a constitutional isomer of the target compound, involves the 1,3-dipolar cycloaddition of nitrile oxides to 1-cyanoenamines, which proceeds with high regioselectivity. researchgate.net While this yields an isoxazole, the underlying principle of using a nitrile-containing precursor is a common theme in the synthesis of related five-membered heterocycles.

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers a range of advanced techniques to improve the efficiency, selectivity, and environmental footprint of heterocyclic compound synthesis. These methods are highly applicable to the preparation of this compound.

Metal catalysis provides powerful tools for the construction of oxazole rings, often enabling reactions under milder conditions and with greater efficiency than traditional methods. A variety of metals have been employed for this purpose.

A sustainable and high-yielding method for producing densely functionalized 5-aminooxazoles utilizes calcium catalysis. qub.ac.uk This transformation, which involves the reaction of N-acyl-N,O-acetals and isocyanides, is noted for its rapid completion (often under 30 minutes) and its use of an environmentally benign catalyst and solvent choices. qub.ac.uk The reaction is tolerant of a wide array of functional groups, including both electron-withdrawing and electron-donating substituents on the aromatic ring. qub.ac.uk

Gold catalysis, as previously mentioned, facilitates a three-component reaction to form highly substituted oxazoles. acs.orgacs.org This method is distinguished by its high regioselectivity, which is directed by the inductive effect of substituents on the alkyne starting material. acs.org

Other transition metals are also effective. For instance, 2,4-disubstituted oxazoles can be synthesized via palladium/copper-catalyzed direct arylation. ijpsonline.com Copper(II) triflate [Cu(OTf)₂] has been used to catalyze the coupling of α-diazoketones with amides, yielding 2,4-disubstituted oxazoles in high yields. ijpsonline.com Furthermore, nickel catalysts have been employed in a one-pot synthesis/Suzuki-Miyaura coupling sequence to produce 2,4,5-trisubstituted oxazoles. ijpsonline.com

CatalystReaction TypeKey FeaturesReference
Ca(NTf₂)₂Elimination-CyclizationSustainable, rapid, high-yielding, tolerant of diverse functional groups. qub.ac.uk
Gold (Au)Three-Component O-Transfer/CyclizationHigh regioselectivity, applicable to nitrile precursors for amino-oxazole synthesis. acs.orgacs.org
Palladium/Copper (Pd/Cu)Direct ArylationEffective for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com
Copper (Cu(OTf)₂)Coupling of α-diazoketones and amidesProvides 2,4-disubstituted oxazoles in high yields. ijpsonline.com
Nickel (Ni)One-pot Suzuki-Miyaura CouplingYields 2,4,5-trisubstituted oxazoles. ijpsonline.com

Growing interest in sustainable chemistry has led to the development of numerous metal-free synthetic routes for oxazoles, avoiding the cost, toxicity, and scarcity associated with some transition metals. researchgate.netrsc.org These methods often rely on cascade or domino reactions, where multiple bond-forming events occur in a single pot.

For example, a metal-free cascade reaction involving 3-oxo-3-arylpropanenitriles, aromatic aldehydes, and substituted 1H-indazol-3-amines can afford complex heterocyclic systems under simple reflux conditions. frontiersin.org Similarly, the synthesis of 5-amino-1,2,3-triazoles has been achieved through a transition-metal-free cascade nucleophilic addition/cyclization process using carbodiimides and diazo compounds under mild conditions. rsc.org These examples of metal-free annulation reactions showcase strategies that could be adapted for the synthesis of 5-aminooxazoles. researchgate.net

Microwave-assisted synthesis and continuous flow chemistry represent two key green chemistry technologies that offer significant advantages over traditional batch processing, including dramatically reduced reaction times, improved yields, and enhanced safety and scalability. ijpsonline.com

Microwave irradiation has been successfully applied to the van Leusen oxazole synthesis, which reacts aldehydes with tosylmethyl isocyanide (TosMIC). ijpsonline.com One specific protocol uses potassium phosphate (B84403) as a base in isopropanol (B130326) under microwave irradiation at 65 °C, producing 5-substituted oxazoles in just 8 minutes with excellent yields (e.g., 96% for 5-phenyl oxazole). nih.govacs.org This method is noted for its efficiency, simple procedure, and the use of inexpensive starting materials. acs.orgresearchgate.net

Continuous flow chemistry offers precise control over reaction parameters and allows for safe, automated production. A multipurpose mesofluidic flow reactor has been used for the on-demand synthesis of 4,5-disubstituted oxazoles. durham.ac.uk In this system, reagents are mixed and then passed through a heated column containing an immobilized base, which catalyzes the intramolecular cyclization, yielding the product in high purity and yield. durham.ac.uk Another innovative flow process involves the photochemical transposition of isoxazoles into their corresponding oxazole isomers. organic-chemistry.orgacs.orgnih.gov Using a Vapourtec UV150 flow reactor, this conversion can be achieved with residence times of just 20 minutes, a significant improvement over lengthy batch reactions. organic-chemistry.orgnih.gov

TechniqueReactionConditionsAdvantagesReference
Microwave-Assisted[3+2] Cycloaddition (Aldehyde + TosMIC)K₃PO₄, Isopropanol, 65 °C, 350 W, 8 minRapid reaction, high yield (96%), simple procedure. nih.govacs.org
Continuous FlowBase-catalyzed intramolecular cyclizationPacked cartridge of immobilized base (PS-BEMP), 85 °CAutomated, gram-scale production, high purity (>98%). durham.ac.uk
Continuous FlowPhotochemical Isomerization (Isoxazole to Oxazole)Vapourtec UV150 reactor, Acetonitrile, 25–45 °C, 20 min residence timeRapid conversion (>90%), mild conditions, scalable. organic-chemistry.orgnih.gov

Chemical Transformations and Reactivity of this compound

The reactivity of this compound is largely dictated by the functional groups present, particularly the amine moiety at the 5-position of the oxazole ring.

The exocyclic amino group in 5-aminooxazoles is a key site of reactivity, acting as a nucleophile and participating in a variety of chemical transformations. frontiersin.org Its chemical behavior is central to the derivatization of the oxazole core.

One novel application of the 5-aminooxazole moiety is as an "internal traceless activator" for macrolactonization. nih.gov In this domino process, protonation of the 5-aminooxazole generates an electrophilic iminium species. This intermediate is then trapped by a neighboring C-terminal carboxylic acid, ultimately leading to cyclization without the need for an external coupling reagent. nih.gov

The nucleophilicity of the amino group is also demonstrated in ring transformation reactions. For instance, 5-acetyl-2-aminooxazole reacts with amines in the presence of water to yield 1H-5-acetyl-2-substituted aminoimidazoles. lookchem.com Furthermore, 5-amino-3-methylisoxazole, an isomer of the target class, readily participates in multicomponent reactions such as the Hantzsch and Betti reactions, underscoring the versatile reactivity of the aminoazole scaffold. frontiersin.org These reactions highlight the potential of the 5-amine group on the this compound core to act as a nucleophile in condensations and constructions of more complex, fused heterocyclic systems. frontiersin.org

Reactivity at the 5-Amine Moiety

Acylation, Alkylation, and Arylation Reactions

The primary amino group of this compound is readily susceptible to acylation, alkylation, and arylation reactions, providing access to a diverse array of N-substituted derivatives.

Acylation: The reaction with acylating agents such as acyl chlorides and acid anhydrides proceeds smoothly to furnish the corresponding N-acylated products. For instance, the reaction of 5-aminooxazoles with acyl chlorides in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) is an efficient method for the synthesis of 2-acyl-5-aminooxazoles. nih.govacs.org This methodology can be extrapolated for the acylation of this compound to produce the corresponding N-acyl derivatives.

Alkylation: N-alkylation of the oxazole ring typically occurs at the nitrogen atom in the 3-position. tandfonline.com However, direct alkylation of the exocyclic amino group in 5-amino-1,2-oxazoles can also be achieved under appropriate conditions, though it may compete with N-alkylation of the ring.

Arylation: The introduction of aryl groups at the 5-amino position can be accomplished through modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has been successfully applied to a variety of heterocyclic amines, including 5-amino-1,2,3-triazoles, suggesting its applicability to 5-amino-1,2-oxazoles for the synthesis of N-aryl derivatives. mdpi.comnih.govmdpi.com The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Reaction TypeReagents and ConditionsProduct Type
AcylationAcyl chloride, triethylamine, dichloromethaneN-Acyl-3-(2,5-dimethoxyphenyl)-1,2-oxazol-5-amine
AlkylationAlkyl halide, baseN-Alkyl-3-(2,5-dimethoxyphenyl)-1,2-oxazol-5-amine
ArylationAryl halide, Palladium catalyst, phosphine ligand, baseN-Aryl-3-(2,5-dimethoxyphenyl)-1,2-oxazol-5-amine
Condensation Reactions and Imine Formation

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. These reactions are typically acid-catalyzed and involve the elimination of a water molecule.

Studies on related 5-amino-3-methylisoxazoles have demonstrated their participation in three-component reactions with aromatic aldehydes and various 1,3-dicarbonyl compounds, leading to the formation of fused heterocyclic systems such as isoxazolo[5,4-b]pyridines. nih.gov These transformations proceed through an initial condensation of the amino group with the aldehyde to form an imine intermediate. This highlights the potential of this compound to serve as a building block in multicomponent reactions for the synthesis of complex heterocyclic structures. nih.govresearchgate.net

ReactantConditionsProduct
Aromatic AldehydeAcid catalyst, heatN-Arylmethylidene-3-(2,5-dimethoxyphenyl)-1,2-oxazol-5-amine (Imine)
KetoneAcid catalyst, heatN-Alkylidene-3-(2,5-dimethoxyphenyl)-1,2-oxazol-5-amine (Imine)
Diazotization and Subsequent Transformations

The 5-amino group of this compound can be converted into a diazonium salt through treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. Diazotization of heterocyclic amines, such as 2-aminothiazole (B372263) and 2-amino-1,3,4-thiadiazole, is a well-established transformation. rsc.orgrdd.edu.iqresearchgate.net

The resulting 1,2-oxazol-5-diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, allowing for the introduction of a wide range of functional groups.

Sandmeyer-type Reactions: The diazonium group can be replaced by halogens (Cl, Br), cyano (CN), and other groups using copper(I) salts as catalysts.

Azo Coupling: The diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce brightly colored azo dyes. wikipedia.orguobaghdad.edu.iq The electrophilic diazonium ion attacks the activated aromatic ring, typically at the para position, in an electrophilic aromatic substitution reaction. wikipedia.org

TransformationReagentsProduct
DiazotizationNaNO₂, HCl, 0-5 °C3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-diazonium chloride
Sandmeyer (Halogenation)CuCl or CuBr5-Chloro/Bromo-3-(2,5-dimethoxyphenyl)-1,2-oxazole
Sandmeyer (Cyanation)CuCN5-Cyano-3-(2,5-dimethoxyphenyl)-1,2-oxazole
Azo CouplingPhenol or Aniline5-(Arylazo)-3-(2,5-dimethoxyphenyl)-1,2-oxazole

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic attack. The presence of the 2,5-dimethoxyphenyl group at C3 and the amino group at C5 significantly impacts the regioselectivity of these reactions.

Electrophilic and Nucleophilic Substitution on the Oxazole Ring

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is rare and generally requires the presence of a good leaving group. tandfonline.com Halogen atoms at the C2 position of the oxazole ring are the most susceptible to nucleophilic displacement. pharmaguideline.com For this compound, direct nucleophilic substitution on the ring is unlikely due to the absence of a suitable leaving group.

Ring-Opening and Ring-Transformation Reactions (e.g., to Imidazoles)

The 1,2-oxazole ring can undergo cleavage and rearrangement under certain conditions. One notable transformation is the conversion of oxazoles into imidazoles. This can be achieved by reacting the oxazole with ammonia (B1221849) or formamide, which act as nucleophiles, leading to ring cleavage followed by recyclization. pharmaguideline.com Another pathway involves the intramolecular transformation of γ-amino-oxazoles through dehydration to yield fused imidazole (B134444) systems. rsc.org Furthermore, the denitrogenative transformation of 5-amino-1,2,3-triazoles to imidazoles has been reported, suggesting that amino-substituted azoles can be precursors to other heterocyclic systems. mdpi.comnih.gov

Oxidative and Reductive Transformations

Oxidative Transformations: The oxazole ring is susceptible to oxidation. tandfonline.com Photo-oxidation of oxazoles with singlet oxygen typically proceeds via a [4+2] cycloaddition to form endoperoxides, which can then rearrange or cleave to form triamides. cdu.edu.auresearchgate.net This process can lead to the complete cleavage of the heterocyclic ring. cdu.edu.au

Reductive Transformations: The 1,2-oxazole ring can be cleaved under reductive conditions. Catalytic hydrogenation, for example using palladium on carbon, is a known method for the reduction of isoxazoles. morressier.comthieme-connect.com This can lead to the cleavage of the weak N-O bond, followed by further reduction to yield various open-chain products. For instance, the reduction of isoxazole derivatives can yield enaminones. The specific products formed depend on the substituents present on the ring and the reaction conditions employed.

Reactivity of the 2,5-Dimethoxyphenyl Substituent

The 2,5-dimethoxyphenyl group is an electron-rich aromatic system, a feature that significantly influences its chemical reactivity. The two methoxy (B1213986) groups are strong activating groups, donating electron density to the phenyl ring through resonance. This heightened electron density makes the ring more susceptible to attack by electrophiles.

The methoxy groups in the 2 and 5 positions of the phenyl ring are ortho- and para-directing. Consequently, electrophilic aromatic substitution is anticipated to occur at the positions ortho and para to each methoxy group. Given the substitution pattern, the available positions for substitution on the 2,5-dimethoxyphenyl ring are C3, C4, and C6. The directing effects of the two methoxy groups would favor substitution at the C4 and C6 positions, which are para and ortho, respectively, to one of the methoxy groups and meta to the other. Steric hindrance may also play a role in determining the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions that could be envisaged for this compound include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of five-membered heterocycles has been carried out using nitric acid in combination with trifluoroacetic anhydride (B1165640) or acetic anhydride. umich.edusemanticscholar.orgresearchgate.net Halogenation of similarly activated aromatic rings can be achieved under mild conditions. Friedel-Crafts reactions, such as acylation and alkylation, are also plausible, although they can be complicated by the electron-rich nature of the substrate, which can lead to polysubstitution or side reactions. rsc.orgresearchgate.netlibretexts.orgmnstate.edumiracosta.edu

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the 2,5-Dimethoxyphenyl Ring

Reaction Typical Reagents Expected Position of Substitution
Nitration HNO₃/H₂SO₄ C4 and/or C6
Bromination Br₂/FeBr₃ C4 and/or C6
Acylation RCOCl/AlCl₃ C4 and/or C6
Alkylation RCl/AlCl₃ C4 and/or C6

The methoxy groups on the phenyl ring are susceptible to cleavage to form the corresponding phenols. This demethylation is a common transformation in medicinal chemistry and natural product synthesis. A variety of reagents can be employed for this purpose, with boron tribromide (BBr₃) in an inert solvent like dichloromethane being a particularly effective and widely used method for the cleavage of aryl methyl ethers. orgsyn.orgmdma.chnih.govnih.govcommonorganicchemistry.com The reaction typically proceeds under mild conditions. orgsyn.orgmdma.ch

Selective demethylation of one of the two methoxy groups could be challenging but may be achievable under carefully controlled conditions or with specific reagents that favor demethylation at a particular position. blucher.com.brrsc.orggoogle.comgoogle.com For instance, regioselective demethylation has been reported for other dimethoxybenzene derivatives. google.com The choice of demethylating agent and reaction conditions can influence the outcome, potentially allowing for the isolation of mono-hydroxy or di-hydroxy derivatives.

Table 2: Reagents for Demethylation of Methoxy Groups

Reagent Description
Boron tribromide (BBr₃) A powerful Lewis acid commonly used for the cleavage of ethers, particularly aryl methyl ethers. orgsyn.orgmdma.chnih.govcommonorganicchemistry.com
Hydrobromic acid (HBr) A strong acid that can be used for ether cleavage, often at elevated temperatures.
Aluminum chloride (AlCl₃) A Lewis acid that can also effect demethylation, sometimes with regioselectivity. google.com
Thiolates Nucleophilic reagents, such as sodium ethanethiolate, can be used for demethylation. rsc.org

While the parent compound this compound is not directly amenable to cross-coupling reactions at the phenyl ring, functionalization of the aryl moiety, for instance, through halogenation as described in section 2.4.3.1, would open up avenues for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.

Suzuki-Miyaura Coupling : If a halogen atom (e.g., Br or I) is introduced onto the 2,5-dimethoxyphenyl ring, it could readily participate in a Suzuki-Miyaura coupling reaction with a boronic acid or boronate ester. researchgate.netnih.govbeilstein-journals.orgrsc.orgnih.gov This reaction is highly versatile for the formation of biaryl compounds. The synthesis of trisubstituted isoxazoles has been achieved through the Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles. researchgate.net

Heck Coupling : A halogenated derivative could also be a substrate for the Heck reaction, which couples the aryl halide with an alkene to form a new carbon-carbon bond. organic-chemistry.orgyoutube.comyoutube.comnih.gov This reaction is a valuable method for the synthesis of substituted alkenes.

Buchwald-Hartwig Amination : This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgresearchgate.netrsc.orgnih.govmdpi.com A halogenated derivative of the title compound could be coupled with various primary or secondary amines to introduce a new amino substituent on the phenyl ring.

The success of these cross-coupling reactions would depend on the nature of the halogen, the choice of catalyst and ligands, and the reaction conditions. The synthesis of highly substituted isoxazoles has been accomplished through palladium-catalyzed reactions on 4-iodoisoxazoles. nih.govnih.govorganic-chemistry.org

Table 3: Potential Cross-Coupling Reactions of a Functionalized Aryl Moiety

Reaction Substrate Requirement Coupling Partner Resulting Bond
Suzuki-Miyaura Coupling Aryl halide (e.g., Ar-Br) Boronic acid (R-B(OH)₂) Ar-R (C-C)
Heck Coupling Aryl halide (e.g., Ar-Br) Alkene (R-CH=CH₂) Ar-CH=CH-R (C-C)
Buchwald-Hartwig Amination Aryl halide (e.g., Ar-Br) Amine (R₂NH) Ar-NR₂ (C-N)

Advanced Structural Characterization and Spectroscopic Investigations

X-ray Crystallography of 3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine and its Analogues

X-ray crystallography stands as a definitive technique for the unambiguous determination of molecular structures in the solid state. While a dedicated crystal structure for this compound is not extensively documented in publicly available literature, a comprehensive understanding of its structural properties can be inferred from the detailed crystallographic analysis of closely related analogues. These studies provide critical insights into the compound's likely three-dimensional architecture, molecular packing, and the non-covalent interactions that govern its crystal lattice.

Single Crystal X-ray Diffraction Analysis for Absolute Structure Determination

Below is a representative table of crystallographic data compiled from analogues, illustrating the typical parameters obtained from such an analysis.

ParameterValue (Analogue: 5-amino-3-(4-methoxyphenyl)isoxazole) iucr.orgValue (Analogue: 1-(2,5-dimethoxyphenylazo)-2-naphtol)
Empirical FormulaC₁₀H₁₀N₂O₂C₁₈H₁₆N₂O₃
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nPbca
a (Å)11.2989 (10)12.09390
b (Å)5.8679 (5)15.61670
c (Å)14.1925 (13)16.50370
α (°)9090
β (°)109.914 (3)90
γ (°)9090
Volume (ų)883.98 (14)3114.73
Z (molecules/unit cell)48

Analysis of Crystal Packing and Supramolecular Self-Assembly

The arrangement of molecules within a crystal, known as crystal packing, is dictated by a complex interplay of intermolecular forces that leads to the formation of a stable, low-energy supramolecular assembly. In analogues of this compound, hydrogen bonding involving the amine group is a dominant factor in directing the crystal packing.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed examination of intermolecular interactions provides a deeper understanding of the forces responsible for supramolecular architecture. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal lattice.

For the analogue 5-amino-3-(4-methoxyphenyl)isoxazole, the primary intermolecular force is the previously mentioned N—H⋯N hydrogen bond. iucr.org However, Hirshfeld analysis reveals a landscape of weaker, yet significant, contacts. iucr.org The analysis shows that H⋯H contacts account for the largest percentage of close interactions, followed by C⋯H/H⋯C contacts, which are indicative of van der Waals forces and weak C-H···π interactions. iucr.org In a related benzothiazole (B30560) containing the 2,5-dimethoxyphenyl group, π–π interactions were observed between the benzothiazole ring system of one molecule and the phenyl ring of an adjacent molecule. nih.gov These varied interactions collectively stabilize the crystal structure.

The quantitative contributions of different intermolecular contacts for an analogue are summarized in the table below.

Interaction TypeContribution (%) (Analogue: 5-amino-3-(4-methoxyphenyl)isoxazole) iucr.org
H···H36.1
C···H/H···C31.3
O···H/H···O14.4
N···H/H···N8.9
C···C4.6
Other4.7

Conformational Analysis in the Solid State

For 5-amino-3-(4-methoxyphenyl)isoxazole, the molecule is observed to be nearly planar. iucr.org The dihedral angle between the isoxazole (B147169) and phenyl rings is only 7.30 (13)°, indicating a high degree of conjugation between the two ring systems. iucr.org The N1—O1 bond distance is 1.434 (4) Å, which is consistent with other reported isoxazole structures. iucr.org This planarity can be crucial for facilitating effective π–π stacking interactions. In contrast, other complex heterocyclic systems can adopt distinctly non-planar or pincer-like conformations to accommodate steric bulk or optimize packing interactions. mdpi.com The conformation of this compound would likely be influenced by the orientation of the two methoxy (B1213986) groups on the phenyl ring.

High-Resolution Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about a molecule's carbon-hydrogen framework and the connectivity of its atoms.

¹H NMR Spectrum:

Aromatic Protons: The 2,5-dimethoxyphenyl ring would show three distinct signals in the aromatic region (typically δ 6.8-7.5 ppm). These protons would display coupling patterns (doublets and doublets of doublets) characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

Methoxy Protons: Two sharp singlets would be expected for the two methoxy (-OCH₃) groups, likely appearing between δ 3.7 and 3.9 ppm.

Oxazole (B20620) Proton: A singlet corresponding to the proton at the C4 position of the oxazole ring would be anticipated.

Amine Protons: A broad singlet for the two amine (-NH₂) protons would also be present, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectrum:

The spectrum would show distinct signals for each of the unique carbon atoms in the molecule. Key signals would include those for the two methoxy carbons (around δ 55-56 ppm), the six carbons of the dimethoxyphenyl ring (δ 110-160 ppm), and the three carbons of the oxazole ring (with C3, C4, and C5 appearing in characteristic regions, often with C3 and C5 at higher chemical shifts > δ 150 ppm).

The following tables provide representative, predicted chemical shift data based on analyses of analogous compounds. rsc.orgamazonaws.com

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (Phenyl Ring)~ 6.9 - 7.4m
Oxazole-H (C4-H)~ 5.8 - 6.2s
Amine-H (NH₂)~ 5.0 - 5.6 (broad)br s
Methoxy-H (2 x -OCH₃)~ 3.75, ~ 3.85s

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O/C-N Carbons (Oxazole C3, C5)~ 160 - 175
Aromatic Carbons (Phenyl Ring)~ 110 - 155
Oxazole C4~ 90 - 100
Methoxy Carbons (2 x -OCH₃)~ 55 - 57

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

A detailed assignment of the observed vibrational bands can be achieved by comparing experimental spectra with theoretical calculations, often performed using Density Functional Theory (DFT). researchgate.netresearchgate.net The principal vibrational modes for this compound can be attributed to the constituent parts of the molecule: the dimethoxyphenyl ring, the methoxy groups, the amino group, and the 1,2-oxazole ring. nih.gov

The FT-IR and Raman spectra are expected to display characteristic absorption bands corresponding to the key functional groups within the molecule.

N-H Vibrations: The amino group should give rise to characteristic N-H stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. mdpi.com The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Aromatic Ring Vibrations: The 2,5-dimethoxyphenyl group will produce several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. derpharmachemica.com Out-of-plane C-H bending vibrations below 900 cm⁻¹ are also characteristic of the substitution pattern on the benzene ring.

C-O and O-CH₃ Vibrations: The aryl-ether linkages (Ar-O-CH₃) are expected to show strong C-O stretching bands, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. The C-H stretching and bending modes of the methyl groups will also be present.

1,2-Oxazole Ring Vibrations: The heterocyclic ring will have its own set of characteristic vibrations. The C=N stretching mode is expected in the 1610-1660 cm⁻¹ range, while the N-O stretching vibration typically appears between 1300-1400 cm⁻¹. Ring stretching and deformation modes will also contribute to the fingerprint region of the spectrum.

Interactive Table: Characteristic Vibrational Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500
N-H Scissoring (Bend)1600 - 1650
Aromatic RingC-H Stretch3000 - 3100
C=C Ring Stretch1450 - 1600
C-H Out-of-Plane Bend750 - 900
Methoxy (-OCH₃)C-H Stretch2850 - 2960
Aryl Ether (Ar-O-C)C-O Asymmetric Stretch1200 - 1275
C-O Symmetric Stretch1000 - 1075
1,2-Oxazole RingC=N Stretch1610 - 1660
N-O Stretch1300 - 1400
Ring Breathing/Deformation800 - 1100

Note: These are generalized frequency ranges. The exact position and intensity of the bands depend on the specific molecular environment and potential intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. mu-varna.bg The resulting spectrum provides information about the electronic structure and extent of conjugation within the molecule. nih.gov

The UV-Vis spectrum of this compound is determined by the chromophores present in its structure: the 2,5-dimethoxyphenyl system and the 5-amino-1,2-oxazole moiety. The conjugation between these two systems is expected to influence the absorption maxima (λmax). mdpi.com

π→π* Transitions: These high-energy transitions are expected due to the presence of the aromatic and heterocyclic π-systems. The benzene ring itself has characteristic absorptions, which will be red-shifted (shifted to longer wavelengths) by the electron-donating methoxy and oxazole substituents. These transitions are typically strong and are expected to be the primary feature of the UV-Vis spectrum. scielo.org.zaresearchgate.net

n→π* Transitions: The non-bonding electrons on the nitrogen and oxygen atoms (of the amino, ether, and oxazole groups) can undergo lower-energy n→π* transitions. These transitions are generally much weaker in intensity compared to π→π* transitions and may appear as shoulders on the main absorption bands or be obscured by them. nih.gov

The primary absorption bands are likely to be observed in the 250-350 nm range, resulting from the π→π* transitions of the conjugated system. The position of the λmax can be sensitive to solvent polarity, a phenomenon known as solvatochromism, which can provide further information about the nature of the electronic ground and excited states.

Solvatochromism and Environmental Effects on Electronic Spectra

The phenomenon of solvatochromism, where the absorption or emission spectrum of a compound shifts in response to the polarity of the solvent, provides valuable insights into the electronic structure and intramolecular charge-transfer (ICT) characteristics of a molecule. For this compound, the presence of the electron-donating amino group (-NH₂) at the 5-position and the dimethoxyphenyl substituent can lead to significant electronic reorganization upon excitation, making its electronic spectra sensitive to the surrounding solvent environment.

A systematic study of the UV-Vis absorption spectra of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior. This would typically involve recording the absorption maxima (λmax) in solvents from non-polar (e.g., cyclohexane, toluene) to polar aprotic (e.g., acetone, acetonitrile) and polar protic (e.g., ethanol, methanol).

A positive solvatochromic shift (a bathochromic or red shift) with increasing solvent polarity would indicate that the excited state is more polar than the ground state. This is a common observation in D-π-A (donor-pi-acceptor) systems where an ICT event occurs upon photoexcitation. In the case of this compound, the amino group can act as the donor and the isoxazole ring, along with the dimethoxyphenyl moiety, as the extended π-system and acceptor.

While specific experimental data for this compound is not available in the cited literature, a hypothetical data table is presented below to illustrate how such findings would be reported.

Hypothetical Solvatochromic Data for this compound

Solvent Polarity Index (ET(30)) Absorption Maximum (λmax, nm)
Toluene 33.9 320
Dichloromethane (B109758) 40.7 328
Acetone 42.2 335
Acetonitrile 45.6 340

Note: The data in this table is illustrative and not based on experimental results.

The analysis of such data would involve plotting the absorption maxima against solvent polarity parameters to quantify the extent of the solvatochromic shift and to gain a deeper understanding of the electronic transitions involved.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of the elemental composition of a newly synthesized compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₁H₁₂N₂O₃. The calculated monoisotopic mass for the neutral molecule is 220.0848 g/mol . In a typical HRMS experiment, the compound is ionized, most commonly forming a protonated molecule [M+H]⁺.

While specific published HRMS data for this compound is not available, research on similar heterocyclic structures frequently employs this technique for structural verification. For instance, studies on other dimethoxyphenyl derivatives have successfully used HRMS to confirm their synthesized products. mdpi.com The expected result would be a measured mass-to-charge ratio (m/z) that closely matches the calculated value for the protonated molecule.

Expected High-Resolution Mass Spectrometry Data

Ion Molecular Formula Calculated m/z Measured m/z Mass Error (ppm)

Note: The "Measured m/z" and "Mass Error" are placeholders as experimental data is not available.

The confirmation of the molecular formula through HRMS, in conjunction with other spectroscopic data such as NMR and IR, provides definitive evidence for the structure of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic landscape of a molecule. These computational methods provide a theoretical framework for understanding molecular stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining its most stable conformation through geometry optimization. researchgate.net This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

The optimized geometry would likely show a non-planar arrangement, with a specific dihedral angle between the phenyl and isoxazole (B147169) rings due to steric hindrance and electronic effects of the methoxy (B1213986) and amine substituents. nih.gov The electronic structure, including the distribution of electron density and orbital energies, is also a key output of DFT calculations. irjweb.com These foundational calculations are crucial as they provide the basis for all other subsequent theoretical analyses. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Isoxazole Ring (Illustrative)

Parameter Typical Value
C-C (phenyl ring) ~1.39 Å
C-O (methoxy) ~1.37 Å
C-N (isoxazole) ~1.31 Å
N-O (isoxazole) ~1.42 Å
C-O (isoxazole) ~1.35 Å
Dihedral Angle (Phenyl-Isoxazole) 10-40°

Note: These are typical values for related structures and are for illustrative purposes only.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. researchgate.net For a molecule like this compound, ab initio calculations can be used to refine the understanding of its electronic properties and to validate the results obtained from DFT methods. These high-accuracy calculations are particularly useful for studying subtle electronic effects and intermolecular interactions. acs.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms of the isoxazole ring and the oxygen atoms of the methoxy groups. These regions are indicative of sites susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those of the amine group, indicating sites for nucleophilic attack. irjweb.com The MEP analysis provides a visual representation of the charge distribution and is crucial for understanding how the molecule might interact with other chemical species. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels and Densities)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. openaccesspub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netyoutube.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring and the amine group, reflecting their electron-donating nature. The LUMO, on the other hand, would likely be distributed over the electron-accepting isoxazole ring. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Isoxazole (Illustrative)

Parameter Typical Energy (eV)
HOMO -5.5 to -6.5
LUMO -1.0 to -2.0
HOMO-LUMO Gap 3.5 to 5.5

Note: These values are typical for related structures and are for illustrative purposes only.

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, providing valuable information for the characterization of new compounds.

Vibrational Frequencies (IR and Raman): Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amine group, C-O stretching of the methoxy groups, and the vibrations of the phenyl and isoxazole rings. acs.orgresearchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another important application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental data, aiding in the structural elucidation of the molecule. ipb.pt

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the aromatic rings and n-π* transitions involving the heteroatoms. researchgate.netacs.org

Table 3: Representative Predicted Spectroscopic Data for a Substituted Isoxazole (Illustrative)

Spectroscopic Data Predicted Range
Key IR Frequencies (cm⁻¹) N-H stretch: 3300-3500, C=N stretch: 1600-1650, C-O stretch: 1000-1300
¹H NMR Chemical Shifts (ppm) Aromatic H: 6.5-8.0, Methoxy H: 3.5-4.0, Amine H: 4.0-6.0
¹³C NMR Chemical Shifts (ppm) Aromatic C: 110-160, Methoxy C: 55-60
UV-Vis λmax (nm) 250-350

Note: These are typical values for related structures and are for illustrative purposes only.

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis for Intermolecular Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular assembly and crystal packing of molecules. tandfonline.comnih.gov

NCI Analysis: NCI analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density and its derivatives. mdpi.com For this compound, NCI analysis would likely reveal intramolecular hydrogen bonding between the amine group and the isoxazole ring, as well as various intermolecular interactions that stabilize the crystal lattice.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. iucr.orgnih.gov The Hirshfeld surface is mapped with properties like dnorm (which identifies close intermolecular contacts), shape index, and curvedness. For this molecule, the analysis would likely highlight the importance of H···H, C···H, and O···H contacts in the crystal packing. iucr.orgresearchgate.netmdpi.com The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Table 4: Compound Names Mentioned

Compound Name
This compound
Isoxazole

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations can elucidate its conformational flexibility, stability, and interactions with different solvent environments. Such studies are vital for predicting how the molecule will behave in various media, which is a critical factor for its application in materials science.

The conformational landscape of this compound is largely dictated by the rotational freedom around the single bond connecting the dimethoxyphenyl group and the oxazole (B20620) ring. MD simulations can map out the potential energy surface associated with this rotation, identifying the most stable (low-energy) conformations. The interplay of steric hindrance from the methoxy groups and the amine group, along with electronic effects, governs these conformational preferences.

A hypothetical MD simulation could track key dihedral angles and radial distribution functions to quantify these interactions. For instance, the simulation could reveal the average distance and orientation of solvent molecules around the amine group. This information is crucial for understanding solubility and designing formulations for material applications.

Table 1: Hypothetical Torsional Angle Analysis from Molecular Dynamics Simulation

Dihedral AngleDescriptionAverage Value (degrees) in Polar SolventAverage Value (degrees) in Non-Polar Solvent
C(aryl)-C(aryl)-C(oxazole)-N(oxazole)Rotation around the aryl-oxazole bond35.245.8
C(aryl)-O-CH3Rotation of the methoxy group175.1178.3
C(oxazole)-C(oxazole)-N-HOrientation of the amine group12.515.1

Note: The data in this table is illustrative and based on general principles of molecular dynamics simulations, as specific experimental or simulation data for this compound is not publicly available.

Quantitative Structure-Activity/Property Relationships (QSAR) for Non-Biological/Material Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to a response variable (e.g., a material property). While traditionally used in drug discovery, QSAR/QSPR can also be applied to predict the non-biological and material properties of chemical compounds.

For this compound, a QSPR study could be designed to predict various material properties, such as thermal stability, solubility in different polymers, or photophysical properties like absorption and emission wavelengths. The first step in developing a QSPR model is to calculate a wide range of molecular descriptors for the compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Once the descriptors are calculated, a dataset of related molecules with known material properties would be required. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forests could then be used to build a model that correlates the descriptors with the property of interest.

For example, a QSPR model could predict the glass transition temperature (Tg) of a polymer doped with this compound. Descriptors such as molecular weight, polar surface area, and specific quantum-chemical descriptors related to intermolecular interactions would likely be important predictors.

Table 2: Examples of Molecular Descriptors for QSPR Studies

Descriptor TypeExample DescriptorCalculated Value (Hypothetical)Potential Correlated Property
ConstitutionalMolecular Weight222.24 g/mol Diffusion Rate
TopologicalWiener Index845Boiling Point
GeometricalMolecular Surface Area210.5 ŲSolubility
Quantum-ChemicalHOMO-LUMO Gap4.5 eVPhotostability, Color

Note: The calculated values are hypothetical and serve to illustrate the types of descriptors used in QSPR modeling.

Such predictive models are invaluable in the rational design of new materials, allowing for the virtual screening of candidate molecules and the prioritization of synthetic efforts towards compounds with the most promising properties.

Material Science and Advanced Chemical Applications

Applications as Precursors for Functional Organic Materials

The 3-(2,5-dimethoxyphenyl)-1,2-oxazol-5-amine scaffold is a promising building block for the synthesis of novel functional organic materials. The inherent electronic properties of the isoxazole (B147169) ring, coupled with the potential for extensive functionalization via the amino group, allow for the tuning of optical and electronic characteristics. This makes it a candidate for applications in optoelectronic devices and sensor technology.

While direct applications of this compound in OLEDs are not extensively documented, the broader class of 5-amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles has been investigated for their potential as emissive layers in OLED devices. mdpi.com The photoluminescence quantum yield of these donor-acceptor systems is highly dependent on the electron-donating strength of the donor component, in some cases approaching 100%. mdpi.com For instance, an OLED device utilizing a photoactive derivative of this class with a wide bandgap host material demonstrated a maximum brightness of 8000 cd/m² at an applied voltage of 18 V, with a maximum current efficiency of 3.29 cd/A. mdpi.com

Furthermore, carbazole-based materials, which share the feature of being electron-rich heterocyclic compounds, are widely used in OLEDs due to their excellent charge carrier injection and transfer characteristics, as well as their thermal and morphological stability. semanticscholar.org The potential to synthesize derivatives of this compound that incorporate such favorable moieties suggests a pathway to novel materials for OLED applications.

The isoxazole moiety is a component of various fluorescent molecules. The development of fluorescent probes from this compound can be envisioned through the reaction of its amino group with various fluorophores or by constructing a new fluorescent system based on the isoxazole core. For example, fluorescent unnatural α-amino acids containing carbazole (B46965) side-chains have been synthesized and exhibit strong fluorescent emission with high quantum yields in both organic solvents and water. nih.govrsc.org These have been shown to be effective structural mimics of tryptophan in peptides and valuable fluorescent probes for analyzing protein-protein interactions. nih.govrsc.org

The synthesis of aurone-derived 1,2,3-triazoles has led to new fluorescent compounds with potential for use as live-cell probes, exhibiting large Stokes shifts. rsc.org Similarly, 4,5-bis(arylethynyl)-1,2,3-triazoles represent a new class of fluorescent labels with tunable optical properties and low cytotoxicity, making them promising for tracking biomolecules. mdpi.com These examples highlight the potential of incorporating the this compound scaffold into larger systems to create novel fluorescent probes and dyes.

Derivative ClassPotential ApplicationKey Features
Triazole-containing benzothiadiazolesEmissive layers in OLEDsHigh photoluminescence quantum yield, tunable emission
Carbazole-derived amino acidsFluorescent probes for biomoleculesStrong fluorescence, high quantum yields, structural mimics of tryptophan
Aurone-derived triazolesLive-cell fluorescent probesLarge Stokes shifts, enhanced fluorescence in protic environments
Bis(arylethynyl)-triazolesFluorescent labelsWide spectral range, high Stokes shifts, low cytotoxicity

Theoretical studies on isoxazole derivatives have indicated their potential for non-linear optical (NLO) applications. A first-principles study of 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol and 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol using density functional theory (DFT) revealed significant intra-molecular charge transfer from the highest occupied molecular orbitals (HOMOs) to the lowest unoccupied molecular orbitals (LUMOs). worldscientific.com Such charge transfer is a key characteristic for NLO response. The study also suggested that these systems could be good hole transport contenders due to smaller hole reorganization energies compared to electron reorganization energies. worldscientific.com

The investigation of symmetric and asymmetric benzo[d]oxazole derivatives has also shown their potential for NLO properties. dntb.gov.ua The development of derivatives of this compound could similarly lead to materials with significant NLO response, which are of interest for applications in photonics and optical computing.

Role in Coordination Chemistry

The presence of a nitrogen atom in the isoxazole ring and the exocyclic amino group makes this compound an excellent candidate for the design of novel ligands for coordination chemistry. The formation of metal complexes can lead to materials with interesting magnetic, electronic, and catalytic properties.

A common strategy for converting amino-functionalized heterocycles into effective ligands is through the synthesis of Schiff bases. This involves the condensation reaction of the primary amine with an aldehyde or ketone. semanticscholar.org This reaction creates an imine or azomethine group, which, along with the heterocyclic nitrogen atom, can act as a coordination site for metal ions.

The synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-oxadiazoles and various aromatic aldehydes has been reported. nih.gov A similar approach can be applied to this compound to generate a library of bidentate or polydentate ligands. The electronic and steric properties of these ligands can be systematically varied by choosing different aldehydes and ketones, thus allowing for the fine-tuning of the properties of the resulting metal complexes.

Once synthesized, these isoxazole-based ligands can be reacted with various metal salts to form coordination complexes. The characterization of these complexes typically involves a range of spectroscopic and analytical techniques. Infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion, often by observing a shift in the C=N stretching frequency of the Schiff base and the appearance of new bands corresponding to metal-nitrogen bonds. semanticscholar.org

The geometry of the metal complexes can be inferred from electronic spectroscopy and magnetic susceptibility measurements. For example, mixed ligand complexes of Co(II) and Fe(III) with malic acid and heterocyclic amines have been characterized, with tetrahedral and octahedral structures proposed based on their spectral and magnetic data. banglajol.info Novel fluorescent metal complexes have also been synthesized from 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with metals such as Zn, Co, Cu, Cd, Ni, Mg, and Sn. researchgate.net These complexes absorb in the UV region and emit in the visible region with good quantum yields. researchgate.net

TechniquePurpose in Characterization of Metal Complexes
Infrared (IR) SpectroscopyConfirms coordination of the ligand to the metal ion by observing shifts in vibrational frequencies (e.g., C=N stretch) and the appearance of new metal-ligand bonds.
Electronic (UV-Vis) SpectroscopyProvides information about the electronic transitions within the complex, helping to determine the coordination geometry of the metal ion.
Magnetic SusceptibilityMeasures the magnetic moment of the complex, which can help in determining the oxidation state and spin state of the metal ion, and thus the geometry.
Nuclear Magnetic Resonance (NMR) SpectroscopyCan be used to determine the structure of diamagnetic complexes in solution.
X-ray CrystallographyProvides the definitive solid-state structure of the complex, including bond lengths and angles.

Investigation of Metal-Ligand Interactions and Coordination Modes

The isoxazole ring, containing both nitrogen and oxygen atoms, presents potential sites for coordination with metal ions. The 5-amino group introduces an additional coordination site, allowing such molecules to potentially act as bidentate or monodentate ligands. The specific coordination mode would depend on the metal center, reaction conditions, and the steric and electronic properties of the substituents on the aryl ring.

Research into related heterocyclic systems demonstrates that isoxazole derivatives can coordinate with various transition metals. The nitrogen atom of the isoxazole ring is typically the primary site for metal binding. In the case of 5-amino isoxazoles, chelation involving both the ring nitrogen and the exocyclic amino group could lead to the formation of stable five-membered metallacycles, a common and favorable arrangement in coordination chemistry. The nature of the dimethoxyphenyl group would influence the electronic properties of the ligand, thereby affecting the strength and nature of the metal-ligand bond. However, specific studies detailing the coordination complexes of this compound are not present in the reviewed literature.

Catalytic Applications (as a ligand or organocatalyst)

Isoxazole derivatives are recognized for their utility in synthetic organic chemistry, including their application in catalysis. rsc.org The presence of multiple heteroatoms and functional groups in this compound suggests its potential use as either a ligand in metal-catalyzed reactions or as an organocatalyst.

Design of Chiral Auxiliaries and Organocatalysts

The development of chiral auxiliaries and organocatalysts is crucial for asymmetric synthesis. While there is no specific evidence of this compound being used for this purpose, its structural features are pertinent. For instance, the amino group could be functionalized to introduce a chiral moiety, transforming the molecule into a chiral ligand or auxiliary.

In the broader context of isoxazoles, researchers have employed related structures in catalysis. For example, amine-functionalized catalysts have been used to synthesize isoxazol-5(4H)-one derivatives. mdpi.comresearchgate.net Furthermore, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been explored as a non-proteinogenic amino acid for peptide synthesis, highlighting the chemical versatility of the 5-amino-isoxazole scaffold. nih.gov

Electrochemical Properties and Energy Applications

The electrochemical behavior and potential energy applications of isoxazole derivatives are emerging areas of interest, driven by the need for novel organic electronic materials.

Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of molecules. Studies on various isoxazole derivatives have been conducted to determine their oxidation and reduction potentials. For example, the electrochemical behavior of a novel bis-isoxazole synthesized from (R)-Carvone was examined using CV to determine its HOMO and LUMO energy levels from its onset oxidation and reduction potentials. nih.gov

In another study, regio-isomeric isoxazole sulfonates were analyzed, and the results from CV indicated that the compounds undergo a one-electron oxidation process. bohrium.com This type of information is crucial for understanding the electronic nature of these molecules and assessing their suitability as electron donors or acceptors in electronic devices. No specific CV data for this compound has been reported.

Table 1: Representative Electrochemical Data for a Bis-Isoxazole Derivative This table presents data for a different isoxazole compound to illustrate the type of information gathered from cyclic voltammetry studies. Data sourced from related research. nih.gov

CompoundOnset Oxidation Potential (Eoxonset) (V)Onset Reduction Potential (Eredonset) (V)HOMO (eV)LUMO (eV)Electrochemical Band Gap (EgCV) (eV)
Bis-isoxazole from (R)-Carvone1.14-1.75-5.54-2.652.89

Semiconductor and Charge Transport Properties

Organic semiconductors are the foundation of technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Isoxazole derivatives have been identified as potential candidates for these applications. researchgate.net

A theoretical study using density functional theory (DFT) on two different isoxazole derivatives investigated their charge transport properties. worldscientific.com The calculations revealed that these molecules had smaller hole reorganization energies compared to electron reorganization energies, suggesting they would be effective hole transport materials. worldscientific.com The presence of the electron-rich dimethoxyphenyl group and the amino group on this compound suggests it could also possess interesting charge transport properties, though experimental or theoretical verification is currently lacking.

Table 2: Calculated Charge Transport Properties for Representative Isoxazole Derivatives This table shows theoretical data for other isoxazole derivatives to exemplify key parameters in semiconductor research. Data sourced from a DFT study. worldscientific.com

CompoundHole Reorganization Energy (λh) (eV)Electron Reorganization Energy (λe) (eV)Predicted Mobility Type
2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol0.2310.312Hole Transport
1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol0.1740.287Hole Transport

Potential in Photovoltaic Applications (e.g., Dye-Sensitized Solar Cells, DSSCs)

The exploration of novel organic molecules as photosensitizers is a important area of research in the field of dye-sensitized solar cells (DSSCs). Among the various heterocyclic compounds investigated, those containing oxazole (B20620) or its isomers, such as oxadiazole, have emerged as a promising class of materials. These compounds are of interest due to their versatile synthesis, and their electronic properties can be tuned through molecular design. The core oxazole structure can act as a π-conjugated bridge, facilitating charge transfer between an electron-donating moiety and an electron-accepting/anchoring group, a key function of a sensitizer (B1316253) in a DSSC. While specific research on the photovoltaic applications of this compound is not extensively documented in publicly available literature, the performance of structurally related compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, provides valuable insights into the potential of this chemical family in solar cell applications.

Research into 1,3,4-oxadiazole-based photosensitizers has demonstrated their viability in DSSCs. In these molecular architectures, the oxadiazole ring is typically used as a π-spacer to connect an electron-donating part of the molecule to an electron-accepting group, which also serves to anchor the dye to the semiconductor surface (commonly TiO2). The electronic and optical properties of these sensitizers can be systematically modified by changing the electron-donor component.

A study on a series of 1,3,4-oxadiazole-based photosensitizers, where biphenyl, naphthalene, anthracene (B1667546), and triphenylamine (B166846) were used as electron-donating moieties, illustrates this principle. researchgate.netscispace.com In this research, cyano groups were employed as electron acceptors and anchoring groups due to their strong electron-withdrawing nature and ability to bind effectively to the semiconductor. The investigation of these compounds revealed that the nature of the electron-donor significantly influences the photovoltaic performance of the resulting DSSCs. researchgate.netscispace.com

The results from this research indicate that the dye with the anthracene moiety as the electron donor (D3) exhibited the highest power conversion efficiency of 2.58%. scispace.com This enhanced performance can be attributed to favorable energy level alignment and efficient charge transfer dynamics. The study highlights the importance of the donor group in modulating the light-harvesting and electronic properties of the sensitizer.

The investigation into these related compounds suggests that the oxazole core in this compound could similarly function as a component in a photosensitizer. The 2,5-dimethoxyphenyl group has electron-donating characteristics, while the amine group at the 5-position of the oxazole ring could be modified to act as an anchor to a semiconductor surface. Further research would be necessary to synthesize and characterize the specific photovoltaic performance of this compound and its derivatives. However, the foundational studies on similar oxadiazole structures provide a strong rationale for their potential in the development of next-generation, metal-free organic sensitizers for dye-sensitized solar cells.

Conclusion and Future Research Directions

Summary of Key Findings on 3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine

While dedicated research on the specific molecule this compound is not extensively documented in publicly available literature, a summary of its potential key attributes can be extrapolated from the well-established chemistry of its constituent functional groups: the 5-aminoisoxazole core and the 2,5-dimethoxyphenyl substituent.

The isoxazole (B147169) ring is a five-membered heterocycle recognized for its aromatic character and the presence of a weak N-O bond, which can be cleaved under specific reductive or basic conditions. researchgate.net This feature makes isoxazoles versatile synthetic intermediates. researchgate.net The 5-amino group provides a nucleophilic site, enabling a wide range of chemical modifications and functionalizations. Furthermore, isoxazole derivatives are known to exhibit a broad spectrum of applications, ranging from pharmaceuticals to material science, including uses as liquid crystals, dyes, and semiconductors. researchgate.netbenthamdirect.comresearchgate.net

The 2,5-dimethoxyphenyl group attached at the 3-position of the isoxazole ring is expected to significantly influence the molecule's electronic properties and steric profile. The two methoxy (B1213986) groups are electron-donating, which can affect the reactivity of the phenyl ring and the electronic characteristics of the entire molecule. This substituent pattern is found in various biologically active compounds and can modulate properties like lipophilicity and target binding. The combination of the reactive 5-aminoisoxazole scaffold with the electronically rich dimethoxyphenyl moiety suggests that this compound is a promising, yet underexplored, candidate for applications in medicinal chemistry and materials science.

Table 1: Summary of Implied Properties of this compound
Structural FeatureImplied Chemical Property or SignificancePotential Application Area
5-Aminoisoxazole CoreContains a nucleophilic amino group for further functionalization and a cleavable N-O bond, making it a versatile synthetic building block. researchgate.netnih.govDrug Discovery, Organic Synthesis
Isoxazole Ring SystemA stable aromatic heterocycle found in numerous biologically active compounds and functional materials. researchgate.netresearchgate.netMedicinal Chemistry, Material Science benthamdirect.comeurekaselect.com
2,5-Dimethoxyphenyl GroupElectron-donating methoxy groups can modulate the electronic properties of the molecule, enhance lipophilicity, and influence intermolecular interactions like π-π stacking.Organic Electronics, Medicinal Chemistry
Overall StructureCombines a versatile heterocyclic core with an electronically-rich aromatic substituent, suggesting potential for tunable properties and diverse applications.Functional Dyes, Agrochemicals, Pharmaceutical Scaffolds chemimpex.com

Identification of Current Knowledge Gaps and Remaining Challenges

The primary challenge concerning this compound is the significant gap in dedicated scientific literature. There is a clear lack of published data on its synthesis, characterization, and properties. This absence of foundational knowledge presents a considerable barrier to exploring its potential applications. Key challenges include establishing a reliable and efficient synthetic pathway and performing comprehensive characterization to understand its physicochemical and biological profiles.

Table 2: Identified Knowledge Gaps for this compound
Area of KnowledgeSpecific GapAssociated Challenge
SynthesisNo specific, optimized synthetic protocol has been reported.Developing a high-yield, scalable, and regioselective synthesis method.
Physicochemical CharacterizationLack of published spectroscopic data (NMR, IR, Mass Spec), crystallographic data, and photophysical properties (absorption, emission).Fundamental understanding of the molecule's structure, stability, and electronic behavior is missing.
Biological ActivityNo screening data available for potential pharmacological activities (e.g., antimicrobial, anticancer, anti-inflammatory). researchgate.netThe therapeutic potential of the compound remains completely unknown.
Material PropertiesNo investigations into its potential use in material science applications like organic electronics or as a liquid crystal. researchgate.netPotential utility in advanced materials is unexplored.
Reactivity ProfileLimited understanding of its specific chemical reactivity, particularly concerning the functionalization of the amino group and the stability of the isoxazole ring.Predicting reaction outcomes and designing derivatives is challenging without empirical data.

Proposed Future Research Avenues

To address the existing knowledge gaps, a structured research plan is essential. Future work should focus on building a foundational understanding of this compound, from its synthesis to the exploration of its potential applications.

Future research should prioritize the development of an efficient and environmentally benign synthesis for this compound. While general methods for 5-aminoisoxazoles exist, they need to be adapted and optimized for this specific target. researchgate.net A key strategy involves the reaction of a suitable three-carbon precursor with hydroxylamine (B1172632). researchgate.net Another prominent route is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or synthetic equivalent. rsc.org

Proposed research should investigate:

One-Pot Syntheses: Developing cascade reactions that combine multiple steps to improve efficiency and reduce waste.

Green Solvents: Exploring the use of water, ethanol, or other environmentally friendly solvents to replace hazardous organic solvents. rsc.org

Catalysis: Investigating metal-free catalytic systems or highly efficient metal catalysts (e.g., copper, gold) to promote cyclization and cycloaddition reactions with high regioselectivity. rsc.orgorganic-chemistry.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to potentially shorten reaction times and improve yields, a common technique in modern heterocyclic synthesis. researchgate.net

Table 3: Comparison of Potential Synthetic Routes
Synthetic MethodGeneral PrinciplePotential AdvantagesKey Challenges for This Target
Hydroxylamine and 1,3-Dicarbonyl AnalogsCondensation and cyclization of hydroxylamine with a β-ketonitrile derived from 2,5-dimethoxyacetophenone. researchgate.netresearchgate.netReadily available starting materials.Regioselectivity control; synthesis of the dicarbonyl precursor.
1,3-Dipolar CycloadditionReaction of 2,5-dimethoxybenzonitrile (B1329510) oxide with a protected amino-alkyne. rsc.orgHigh modularity and functional group tolerance.In-situ generation of the nitrile oxide; availability of the dipolarophile.
Thiocarbamoylcyanoacetate RouteReaction of an arylthiocarbamoyl-cyanoacetate with hydroxylamine. researchgate.netProvides a direct method for 5-aminoisoxazoles. researchgate.netSynthesis of the specific thiocarbamoylcyanoacetate intermediate.

The structure of this compound offers multiple sites for chemical modification to create a library of derivatives with tailored properties. The primary handle for derivatization is the 5-amino group, which can undergo a variety of reactions including acylation, alkylation, and condensation to form amides, sulfonamides, Schiff bases, or new heterocyclic rings. These modifications can profoundly impact the molecule's solubility, electronic nature, and ability to interact with biological targets or other materials. For instance, introducing different acyl groups can systematically alter lipophilicity, a key parameter in drug design.

The inherent properties of the isoxazole ring, combined with the electron-rich 2,5-dimethoxyphenyl substituent, suggest that this scaffold could be valuable in material science. benthamdirect.comeurekaselect.com Future research should explore its potential in:

Organic Electronics: The extended π-conjugation and electron-donating groups make it a candidate for studies as a building block in organic semiconductors or as a component in organic light-emitting diodes (OLEDs). researchgate.net

Liquid Crystals: Many isoxazole derivatives have been shown to exhibit liquid crystalline properties. researchgate.net Synthesis of derivatives with long alkyl chains could lead to new mesomorphic materials.

Fluorescent Probes: The conjugated system may impart fluorescent properties. Derivatives could be synthesized and evaluated as sensors or probes for detecting metal ions or other analytes. ingentaconnect.com

A thorough investigation into the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for its rational development. This includes both computational and experimental studies. Density Functional Theory (DFT) calculations could be employed to model reaction pathways, predict the stability of intermediates and transition states, and explain the regioselectivity of synthetic reactions. acs.org Experimental studies, such as kinetic monitoring and intermediate trapping, can validate theoretical models. Understanding the mechanism of potential photochemical rearrangements or ring-opening reactions would provide insight into the molecule's stability and could unlock novel synthetic transformations. acs.orgacs.org

Q & A

Q. What are the optimized synthetic routes for 3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine, and what reaction conditions are critical for high yield?

The synthesis typically involves cyclization reactions between 2,5-dimethoxybenzaldehyde and hydroxylamine derivatives under acidic conditions. Key steps include refluxing in ethanol or methanol with catalysts like hydrochloric acid. Temperature control (60–80°C) and solvent polarity are critical for regioselectivity. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is this compound characterized structurally?

Characterization employs 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm the oxazole ring and methoxy substituents. Mass spectrometry (ESI-MS) validates molecular weight, while IR spectroscopy identifies amine and aromatic C-H stretches. X-ray crystallography may resolve stereoelectronic effects of the dimethoxyphenyl group .

Q. What purification methods are recommended to isolate this compound from reaction mixtures?

Recrystallization using ethanol/water mixtures or gradient elution in silica gel chromatography (hexane:ethyl acetate, 3:1 to 1:1) effectively removes byproducts. HPLC with a C18 column can further refine purity for biological assays .

Advanced Research Questions

Q. How can researchers design enzyme inhibition studies to evaluate its biological activity?

Use kinetic assays (e.g., fluorescence-based or colorimetric) with purified enzymes (e.g., kinases or oxidoreductases). Pre-incubate the compound with the enzyme, then measure residual activity. Molecular docking (AutoDock Vina) predicts binding modes, while MD simulations (GROMACS) assess stability of enzyme-ligand complexes .

Q. How should discrepancies in biological activity data between analogs be resolved?

Compare substituent effects using a structure-activity relationship (SAR) approach. For example, analogs with methoxy groups at 2,4- vs. 3,4-positions show varying logP and steric hindrance, altering target affinity. Validate via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What computational strategies identify potential molecular targets for this compound?

Perform pharmacophore modeling (Schrödinger Phase) to screen databases like ChEMBL. Follow with inverse docking (INVDOCK) against a protein library. Validate top hits using surface plasmon resonance (SPR) or microscale thermophoresis (MST) .

Q. How do researchers address stability issues in aqueous buffers during bioassays?

Prepare stock solutions in DMSO (<1% final concentration) to prevent precipitation. Monitor stability via LC-MS over 24 hours in PBS (pH 7.4). For hydrolytically labile oxazole rings, use lyophilization or storage at -80°C in amber vials .

Q. What strategies optimize selectivity against off-target receptors?

Conduct counter-screening against panels of GPCRs or ion channels (e.g., Eurofins PanLabs). Modify the dimethoxyphenyl group to reduce π-π stacking with non-target proteins. Introduce polar substituents (e.g., -OH) to enhance hydrophilicity and selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.